molecular formula C10H9N3 B3032260 2,3-Dimethyl-2H-indazole-4-carbonitrile CAS No. 1341034-60-3

2,3-Dimethyl-2H-indazole-4-carbonitrile

Cat. No. B3032260
CAS RN: 1341034-60-3
M. Wt: 171.20
InChI Key: TUFXPEPXLYIIGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic carbonitriles often involves reactions with nitrogen-containing bases or nucleophilic substitution reactions. For example, the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles was achieved by reacting azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of Et2NH, using DMSO as the solvent . Although the synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile is not described, similar methods could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like this compound can be complex, with multiple functional groups contributing to their chemical behavior. The papers provided do not directly analyze the structure of this compound, but they do discuss the structures of related compounds. For instance, the crystal structure of a benzazepine derivative was determined by X-ray diffraction, which is a common technique for elucidating the structure of complex organic molecules .

Chemical Reactions Analysis

Heterocyclic carbonitriles can undergo a variety of chemical reactions. The papers describe reactions such as nucleophilic substitution, cycloaddition, and rearrangement reactions. For example, substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile reacts with nitrogen bases to yield different products depending on the type of amine used . These reactions highlight the reactivity of the carbonitrile group in heterocyclic compounds, which could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbonitriles can be influenced by their molecular structure. The papers mention properties such as antioxidant activity, color intensity due to intramolecular charge transfer, and electrochemical behavior as analyzed by cyclic voltammetry . While the specific properties of this compound are not detailed, the properties of similar compounds suggest that it may exhibit interesting optical and electrochemical characteristics.

Scientific Research Applications

2,3-Dimethyl-2H-indazole-4-carbonitrile is a compound that belongs to the broader class of indazole derivatives. These derivatives are recognized for their wide range of biological activities and have been the subject of extensive scientific research. This discussion focuses on the scientific applications of such compounds, excluding their use in drug dosage and side effects, and aims to provide insights into their relevance in scientific research.

Heterocyclic Compounds and Biological Activities

Indazole derivatives, including structures similar to this compound, are pivotal in the development of new therapeutic agents. Their significance stems from the indazole scaffold's pharmacological importance, forming the basis of numerous compounds with potential therapeutic value. These derivatives have been found to possess promising anticancer and anti-inflammatory activities. They have also been applied in disorders involving protein kinases, aside from cancer, and neurodegeneration. The defined mechanisms of action of these compounds pave the way for the synthesis of new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Synthesis and Chemical Properties

The synthesis of indazole derivatives, including those similar to this compound, has been a subject of considerable interest due to their versatile applications. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as favorable tools for constructing functionalized indazole derivatives. These methodologies enable the one-step synthesis of functionalized indazole derivatives, enhancing their structural complexity and functional flexibility for medicinal applications. This approach demonstrates the ongoing innovation in synthesizing indazoles, highlighting their potential in contributing to new scientific discoveries (Shiri, Roosta, Dehaen, & Amani, 2022).

Environmental Applications

Beyond medicinal applications, the broader class of compounds, including this compound, has found relevance in environmental science. Specifically, the chemical recycling of carbon dioxide to fuels represents a complementary technology to carbon sequestration. This area of research focuses on minimizing hydrogen consumption, producing easily stored and transported fuels, and utilizing renewable energy sources. The exploration into alcohols and other valuable compounds using solar energy for CO2 reduction underscores the environmental significance of these chemical studies (Centi & Perathoner, 2009).

properties

IUPAC Name

2,3-dimethylindazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-10-8(6-11)4-3-5-9(10)12-13(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFXPEPXLYIIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)C=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270091
Record name 2H-Indazole-4-carbonitrile, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1341034-60-3
Record name 2H-Indazole-4-carbonitrile, 2,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341034-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-4-carbonitrile, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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